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Compound of Interest

Compound Name: Citreoviridin-13C23

Cat. No.: B15134970

Audience: Researchers, scientists, and drug development professionals.

Abstract: Citreoviridin is a mycotoxin produced by several species of Penicillium and
Aspergillus fungi, commonly found on staple grains like rice and corn.[1][2][3] Its toxicological
profile is of significant interest due to its association with severe health conditions, including
cardiac beriberi.[1][4] The primary molecular target of Citreoviridin is the mitochondrial F1Fo-
ATP synthase, a critical enzyme in cellular energy production. This guide provides an in-depth
analysis of Citreoviridin's mechanism of action, detailing its interaction with ATP synthase and
the downstream signaling pathways that lead to cellular toxicity and apoptosis. It summarizes
key quantitative data and provides representative experimental protocols for studying its
effects.

Core Mechanism: Inhibition of Mitochondrial F1Fo-
ATP Synthase

The principal mechanism of Citreoviridin's toxicity is its potent and specific inhibition of the
mitochondrial F1Fo-ATP synthase (also known as Complex V). This enzyme is responsible for
the synthesis of ATP from ADP and inorganic phosphate, driven by the proton gradient
established by the electron transport chain.

Citreoviridin targets the soluble F1 subcomplex of the enzyme, specifically binding to the [3-
subunit. This binding event obstructs the conformational changes necessary for both ATP
synthesis and hydrolysis. Studies have shown that Citreoviridin acts as a noncompetitive
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inhibitor of ATP synthesis and an uncompetitive inhibitor of ATP hydrolysis. Although it shares a
target subunit with another mycotoxin, aurovertin, evidence suggests they bind to distinct sites,
as their binding is non-competitive.

The inhibition of ATP synthase by Citreoviridin leads to a cascade of mitochondrial
dysfunctions:

o Depletion of Cellular ATP: The most direct consequence is a rapid decrease in the cell's

primary energy currency.

« Inhibition of ADP-stimulated Respiration: The coupling between oxygen consumption and
ATP synthesis is disrupted.

« Inhibition of ATP-driven Processes: Energy-linked reactions such as the ATP-driven
reduction of NAD+ by succinate are also inhibited.

Notably, some studies suggest that ectopic ATP synthase, found on the surface of cells, is
more sensitive to Citreoviridin than the mitochondrial enzyme, particularly in cardiomyocyte and
certain cancer cell lines. This differential sensitivity may contribute to its specific toxicological
and potential anti-cancer effects.
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Caption: Core mechanism of Citreoviridin targeting ATP synthase.

Downstream Cellular Effects and Signaling
Pathways

The disruption of cellular energy homeostasis by Citreoviridin triggers several downstream
signaling cascades, culminating in oxidative stress, cell cycle arrest, and apoptosis. The
specific pathways can vary depending on the cell type.
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In neuronal-like cells, such as rat pheochromocytoma (PC-12) cells, Citreoviridin induces
apoptosis primarily through pathways linked to oxidative stress and inflammation.

» Oxidative Stress: Treatment with Citreoviridin leads to a significant increase in intracellular
reactive oxygen species (ROS). This is accompanied by a rise in malondialdehyde (a marker
of lipid peroxidation) and a depletion of glutathione (a key antioxidant).

 Inflammatory Response: The toxin also elevates the levels of pro-inflammatory cytokines,
including tumor necrosis factor-alpha (TNF-a) and interleukin-1-beta (IL-1p).

 DNA Damage and Cell Cycle Arrest: The resulting cellular stress and DNA damage lead to
the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45q)
and the cyclin-dependent kinase inhibitor p21. These proteins play a crucial role in halting
the cell cycle to allow for DNA repair, or, if the damage is too severe, initiating apoptosis.
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Caption: Apoptosis pathway in PC-12 cells induced by Citreoviridin.

Citreoviridin is a known cardiotoxin, and its effects on cardiomyocytes are mediated by a
distinct signaling pathway involving the peroxisome proliferator-activated receptor-gamma
(PPAR-y) and the mechanistic target of rapamycin complex 2 (NTORC2).

« Inhibition of PPAR-y: In H9c2 cardiomyocytes, Citreoviridin inhibits the transcriptional activity
of PPAR-y, a key regulator of lipid metabolism and inflammation.
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e Modulation of mMTORC2 and Autophagy: The inhibition of PPAR-y subsequently impacts the
MTORC2 signaling complex and stimulates autophagy. While autophagy is typically a cell
survival mechanism, its overstimulation in this context contributes to cell death.

o Lysosomal-Mitochondrial Apoptosis: This pathway ultimately triggers apoptosis through the
lysosomal-mitochondrial axis, involving lysosomal membrane permeabilization and the

release of catastrophic enzymes.
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Caption: Cardiotoxicity pathway of Citreoviridin.

Note on Citreoviridin-13C23

The user-specified "Citreoviridin-13C23" refers to a stable isotope-labeled version of the
molecule, where all 23 carbon atoms are the heavy isotope, carbon-13. The core mechanism of
action, toxicity, and elicited signaling pathways of Citreoviridin-13C23 are identical to those of
the unlabeled (native) compound. The isotopic labeling does not alter its chemical reactivity or

biological targets.
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The primary application of such labeled compounds is in quantitative and tracer studies, for

example:

e Quantitative Mass Spectrometry: Used as an internal standard for accurate quantification of
native Citreoviridin in complex biological or environmental samples.

» Metabolic Fate and Pharmacokinetic Studies: Allows researchers to trace the absorption,
distribution, metabolism, and excretion (ADME) of the molecule in vivo without interference

from endogenous compounds.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for Citreoviridin across
various experimental systems.

Table 1: Inhibitory and Binding Constants

Parameter System/Assay Value (pM) Reference(s)

Citreoviridin-
KD ATPase Complex 0.5-4.2
(Ox Heart)

Citreoviridin-ATPase
KD . 0.15
Complex (Rat Liver)

Soluble Mitochondrial
KD 4.1
ATPase

| KD | ATP-driven reduction of NAD+ by succinate | 2.0 | |

Table 2: Cytotoxicity and Lethality Data
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Parameter Organism/Cell Line  Value Reference(s)
IC50 (Apoptosis) HeLa Cells 0.7 pM

LD50 (Oral) 1-day-old Chickens 37.5 mg/kg

LD50 (Intravenous) Rabbit =5 mg/kg

| LD50 (Subcutaneous) | Mice | 3.6 - 11.8 mg/kg | |

Experimental Protocols

The following are generalized, representative protocols for key experiments used to elucidate
the mechanism of action of Citreoviridin. Specific concentrations, incubation times, and
reagents may vary based on the cell line and experimental goals.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

o Cell Seeding: Seed cells (e.g., PC-12, H9¢c2) in a 96-well plate at a density of 1x104 to
1x105 cells/well and allow them to adhere overnight.

o Compound Treatment: Treat cells with various concentrations of Citreoviridin (and a vehicle
control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

o MTT Addition: Remove the treatment medium. Add 100 pL of fresh serum-free medium and
10 pL of MTT stock solution (5 mg/mL in PBS) to each well.

 Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing formazan
crystals to form.

e Solubilization: Add 100-150 pL of a solubilization solution (e.g., SDS-HCI solution or DMSO)
to each well to dissolve the formazan crystals.

o Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure
complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
Cell viability is expressed as a percentage relative to the vehicle-treated control.
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Caption: General workflow for an MTT cell viability assay.

This assay measures the rate of ATP hydrolysis by isolated mitochondria or the purified F1Fo-
ATP synthase enzyme, quantifying the release of inorganic phosphate (Pi).

e Mitochondria Isolation: Isolate mitochondria from cells or tissues (e.g., rat liver) via
differential centrifugation using an appropriate homogenization buffer (e.g., 225 mM
mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCI pH 7.2). Determine protein
concentration using a standard method (e.g., Bradford assay).
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Reaction Setup: Prepare an assay medium (e.g., 200 mM sucrose, 10 mM KCI, 50 mM Tris-
HCI, 100 uM EDTA-KOH, pH 7.5). In a microplate or cuvette, add the assay medium, the
mitochondrial sample, and various concentrations of Citreoviridin.

Initiate Reaction: Start the reaction by adding a final concentration of 1 mM ATP.

Incubation: Incubate at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 10-
15 minutes).

Stop Reaction & Measure Phosphate: Stop the reaction (e.g., by adding a solution
containing malachite green and ammonium molybdate). Measure the amount of released
inorganic phosphate (Pi) spectrophotometrically by reading the absorbance at a wavelength
such as 620-660 nm.

Controls: Include a negative control without ATP and a positive inhibition control with a
known ATPase inhibitor like oligomycin.

This technique is used to detect and quantify the expression levels of specific proteins, such as
GADD45a and p21, in cell lysates.

Cell Lysis: After treating cells with Citreoviridin, wash them with cold PBS and lyse them on
ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay to ensure equal loading.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of
protein (e.g., 20-40 pg) onto a polyacrylamide gel (a 12% gel is suitable for the small p21
protein). Run the gel to separate proteins by molecular weight.

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose). For small proteins like p21, a shorter transfer time (e.g., 60-90 minutes) is
recommended to prevent over-transfer.

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin
(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to
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prevent non-specific antibody binding.

e Antibody Incubation: Incubate the membrane with primary antibodies specific for GADD45a
and p21 (and a loading control like 3-actin) overnight at 4°C.

e Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and
visualize the protein bands using an imaging system. Quantify band intensity using
densitometry software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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